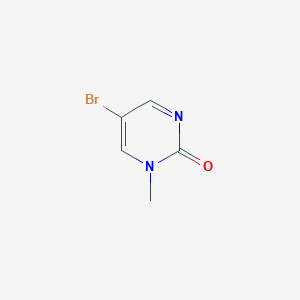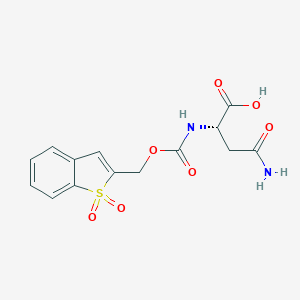
3-Méthoxy-4-(oxazol-5-yl)aniline
Vue d'ensemble
Description
La 3-méthoxy-4-(oxazol-5-yl)aniline est un composé organique de formule moléculaire C10H10N2O2. Elle se caractérise par la présence d'un groupe méthoxy, d'un cycle oxazole et d'un fragment aniline.
Applications De Recherche Scientifique
3-Methoxy-4-(oxazol-5-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 3-méthoxy-4-(oxazol-5-yl)aniline implique généralement la formation du cycle oxazole suivie de l'introduction des groupes méthoxy et aniline. Une méthode courante consiste en la cyclisation de précurseurs appropriés dans des conditions contrôlées. Par exemple, la réaction de la 3-méthoxy-4-nitroaniline avec le chlorure d'oxalyle d'éthyle en présence d'une base peut conduire au dérivé oxazole souhaité .
Méthodes de production industrielle
La synthèse à grande échelle impliquerait probablement l'optimisation des méthodes à l'échelle du laboratoire pour garantir des rendements et une pureté plus élevés, ainsi que l'utilisation de réacteurs à flux continu pour améliorer l'efficacité de la réaction et la possibilité de mise à l'échelle .
Analyse Des Réactions Chimiques
Types de réactions
La 3-méthoxy-4-(oxazol-5-yl)aniline peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe méthoxy peut être oxydé pour former les aldéhydes ou les acides carboxyliques correspondants.
Réduction : Le groupe nitro (s'il est présent dans les intermédiaires) peut être réduit en amine.
Substitution : Le fragment aniline peut participer à des réactions de substitution aromatique électrophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur au palladium ou du borohydrure de sodium peuvent être utilisés.
Substitution : La substitution aromatique électrophile peut être facilitée par des réactifs tels que le brome ou des agents chlorants en conditions acides.
Principaux produits formés
Oxydation : Formation d'aldéhydes ou d'acides carboxyliques.
Réduction : Conversion des groupes nitro en amines.
Substitution : Introduction d'atomes d'halogène ou d'autres substituants sur le cycle aromatique.
4. Applications dans la recherche scientifique
La this compound présente plusieurs applications dans la recherche scientifique :
Chimie médicinale : Elle est utilisée comme élément constitutif de la synthèse de composés pharmaceutiques aux effets thérapeutiques potentiels.
Science des matériaux : Le composé peut être utilisé dans le développement de nouveaux matériaux aux propriétés électroniques ou optiques spécifiques.
Études biologiques : Elle sert de sonde dans les dosages biochimiques pour étudier les interactions enzymatiques et autres processus biologiques.
5. Mécanisme d'action
Le mécanisme d'action de la this compound dépend de son application spécifique. En chimie médicinale, elle peut interagir avec des cibles biologiques telles que des enzymes ou des récepteurs, modulant ainsi leur activité. Le cycle oxazole et le fragment aniline peuvent participer à des liaisons hydrogène et à des interactions π-π, influençant ainsi l'affinité de liaison et la spécificité du composé .
Mécanisme D'action
The mechanism of action of 3-methoxy-4-(oxazol-5-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring and aniline moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-Methoxy-4-(1,3-oxazol-5-yl)phenylamine
- 3-Methoxy-4-(1,3-oxazol-5-yl)aniline
Unicité
La 3-méthoxy-4-(oxazol-5-yl)aniline est unique en raison de la disposition spécifique de ses groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques distinctes. Comparée à des composés similaires, elle peut présenter des schémas de réactivité et des affinités de liaison différents, ce qui la rend précieuse pour des applications ciblées dans la recherche et l'industrie .
Propriétés
IUPAC Name |
3-methoxy-4-(1,3-oxazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-13-9-4-7(11)2-3-8(9)10-5-12-6-14-10/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCMMXMEXWSPCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572997 | |
| Record name | 3-Methoxy-4-(1,3-oxazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198821-79-3 | |
| Record name | 3-Methoxy-4-(1,3-oxazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![3,5-Dichlorobenzo[d]isoxazole](/img/structure/B176822.png)
